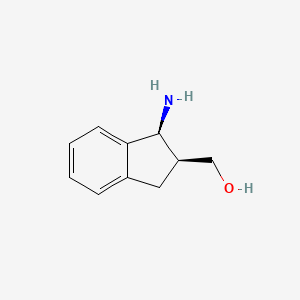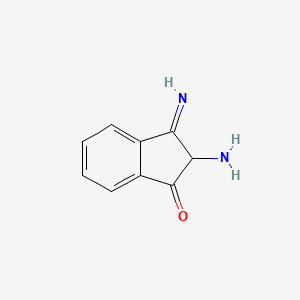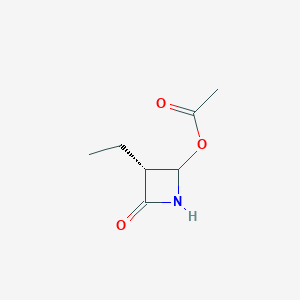
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a chiral compound with the molecular formula C9H11NOThis compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors like indinavir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:
Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.
Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-(+)-cis-1-Amino-2-indanol
- (1R,2R)-(-)-trans-1-Amino-2-indanol
- (1S,2S)-(+)-trans-1-Amino-2-indanol
Uniqueness
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific chiral configuration, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1 |
Clé InChI |
NUYCSMIPFIJMQL-SCZZXKLOSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO |
SMILES canonique |
C1C(C(C2=CC=CC=C21)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)

![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)

![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)


![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)

